N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound featuring a benzoxazole ring fused with a carboxamide group and a thiophene-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzoxazole derivative with an appropriate amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of the Thiophene-Substituted Phenyl Group: This step involves the reaction of the intermediate with a thiophene-substituted phenyl ethyl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening methods to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The thiophene ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like AlCl₃ (Aluminum chloride).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the benzoxazole and thiophene moieties, which are known to interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The benzoxazole ring is a common scaffold in many drugs, and the thiophene group can enhance binding affinity and specificity to biological targets.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring, which is known for its conductive properties.
Mechanism of Action
The mechanism by which N-{2-hydroxy-2-[4-(thiophen
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-17(14-7-5-13(6-8-14)15-9-10-26-12-15)11-21-20(24)19-16-3-1-2-4-18(16)25-22-19/h5-10,12,17,23H,1-4,11H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJPWTRZGAJYER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.